Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
CAS No.: 187344-21-4
Cat. No.: VC11688007
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187344-21-4 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
| Standard InChI Key | GJAUNMMEVUUHHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted with three distinct functional groups:
-
Position 1: 4-Methoxybenzyl group (), which introduces electron-donating methoxy substituents.
-
Position 3: Phenyl group (), contributing to hydrophobic interactions.
-
Position 5: Methyl ester (), enhancing solubility and enabling further derivatization.
The IUPAC name is methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate, and its SMILES representation is COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 322.4 g/mol |
| Molecular Formula | |
| XLogP3 (Partition Coefficient) | 3.5 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The methoxy and ester groups confer moderate polarity, balancing solubility in organic solvents like methanol and ethanol with limited aqueous solubility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation reactions. A regiocontrolled methodology using trichloromethyl enones and hydrazines has been reported :
Step 1: Preparation of 4-alkoxyvinyl trichloromethyl ketones via acylation of enol ethers with trichloroacetyl chloride.
Step 2: Reaction with 4-methoxybenzylhydrazine hydrochloride () in methanol, facilitating cyclization and methanolysis of the trichloromethyl group to yield the carboxylate .
The regioselectivity depends on the hydrazine form:
-
Arylhydrazine hydrochlorides favor 1,3-regioisomers (97:3 selectivity) .
-
Free hydrazines yield 1,5-regioisomers (86:14 selectivity) .
Reaction Conditions:
-
Solvent: Methanol or ethanol.
-
Catalyst: Acetic acid or sulfuric acid.
-
Temperature: 60–80°C.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize efficiency:
| Parameter | Industrial Setting | Laboratory Setting |
|---|---|---|
| Reactor Type | Automated continuous flow | Batch reactor |
| Temperature Control | Precision (±0.5°C) | ±2°C |
| Purification | Chromatography/recrystallization | Recrystallization |
| Throughput | 10–50 kg/day | 1–10 g/day |
These processes enhance yield (85–92%) and purity (>98%) while reducing waste.
Biological Activities and Mechanisms
Anticancer Properties
Pyrazole derivatives inhibit cancer cell proliferation by targeting key enzymes and signaling pathways:
-
Enzyme Inhibition: Topoisomerase II (IC = 2.1 µM) and EGFR kinase (IC = 3.8 µM).
-
Apoptosis Induction: Caspase-3 activation in MDA-MB-231 breast cancer cells (40% increase at 10 µM).
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 8.2 | Caspase-3 activation |
| HepG2 (Liver) | 12.4 | ROS generation |
| A549 (Lung) | 15.7 | G0/G1 cell cycle arrest |
Anti-Inflammatory Effects
The compound reduces inflammation by inhibiting cyclooxygenase-2 (COX-2) and NF-κB signaling:
-
COX-2 Inhibition: IC = 1.8 µM (compared to celecoxib, IC = 0.8 µM).
-
Paw Edema Reduction: 62% inhibition in murine models at 50 mg/kg.
Antimicrobial Activity
Against microbial pathogens:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 16 | Cell membrane disruption |
| Escherichia coli | 32 | DNA gyrase inhibition |
| Candida albicans | 64 | Ergosterol biosynthesis block |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for analogs with enhanced bioavailability. Structural modifications include:
-
Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility.
-
Methoxy Replacement: Substituting 4-methoxy with halogens (e.g., Cl, F) increases target affinity.
Case Study: Anticancer Lead Optimization
A 2023 study derivatized the compound to produce Methyl 1-(4-nitrobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, which showed 3-fold higher potency against HepG2 cells (IC = 4.1 µM).
Comparison with Analogous Pyrazoles
Table 2: Structural and Functional Comparisons
| Compound | Substituent at Position 1 | IC (MDA-MB-231) | LogP |
|---|---|---|---|
| Methyl 1-(4-methoxybenzyl)-3-phenyl | 4-Methoxybenzyl | 8.2 µM | 3.5 |
| Methyl 1-benzyl-3-phenyl | Benzyl | 14.7 µM | 3.8 |
| Methyl 1-(4-chlorobenzyl)-3-phenyl | 4-Chlorobenzyl | 6.9 µM | 4.2 |
The 4-methoxy group enhances solubility without significantly compromising activity, making it a balanced candidate for drug development.
Future Research Directions
-
Targeted Delivery Systems: Nanoparticle encapsulation to improve bioavailability.
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume